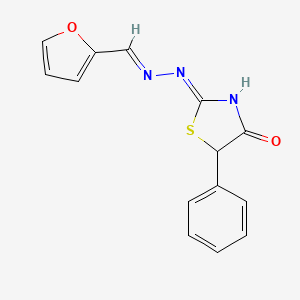
(Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom. They are known for their diverse biological activities and are often used in medicinal chemistry.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, thiazolidinones are generally synthesized through the condensation of amine, aldehyde (or ketone), and mercaptan.Molecular Structure Analysis
The compound has a furan ring, a phenyl ring, and a thiazolidinone core. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. The phenyl ring is a six-membered aromatic ring with six carbon atoms. The thiazolidinone core is a five-membered ring with three carbons, one nitrogen, and one sulfur atom.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl group in the thiazolidinone ring could be involved in nucleophilic addition reactions. The furan ring, being aromatic, might undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups. For instance, the presence of both polar (thiazolidinone) and nonpolar (phenyl) regions could influence its solubility.Scientific Research Applications
Antibacterial and Antiurease Activities
The compound has shown promise in the synthesis of 1,2,4-triazole Schiff base and amine derivatives, which have been evaluated for their antibacterial, antiurease, and antioxidant activities. Research indicates that these new compounds exhibit effective antiurease and antioxidant properties, suggesting potential applications in combating bacterial infections and oxidative stress-related diseases (B. B. Sokmen et al., 2014).
Catalytic Behavior in Polymerization
This compound has been utilized in the synthesis of trichlorozirconium η2-hydrazonides, which demonstrate catalytic activities toward ethylene polymerization. This indicates its potential use in the industrial production of polyethylene with ultra-high molecular weights, showcasing its importance in material science and polymer chemistry (Xin‐E Duan et al., 2016).
Anticancer and Anti-inflammatory Agents
Several studies have explored the synthesis of novel thiazole compounds derived from this chemical structure, revealing their potential as anti-inflammatory agents. These synthesized compounds have been evaluated for antibacterial activity against various bacteria, as well as for their anti-inflammatory properties, indicating their potential in the development of new therapeutic agents (M. Helal et al., 2013).
Antimicrobial Activity
The synthesis of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases with 4-nitrobenzaldehyde has been documented. These compounds have shown antimicrobial and antifungal activities, highlighting their potential in addressing infectious diseases (Gülhan Turan-Zitoun et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
Thiazolidinones are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential medicinal applications of this compound, its mechanism of action, and ways to optimize its synthesis.
Please note that this is a general analysis based on the structural features of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be required. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional or refer to the relevant safety data sheets.
properties
IUPAC Name |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13-12(10-5-2-1-3-6-10)20-14(16-13)17-15-9-11-7-4-8-19-11/h1-9,12H,(H,16,17,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSTWFHGCRTEHS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

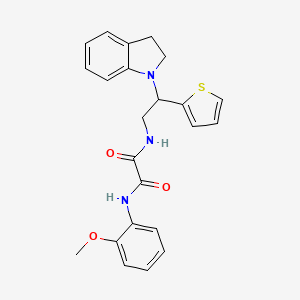
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)
![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)
![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)
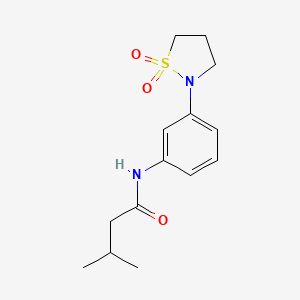
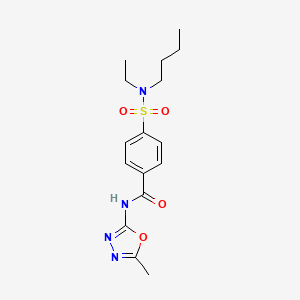
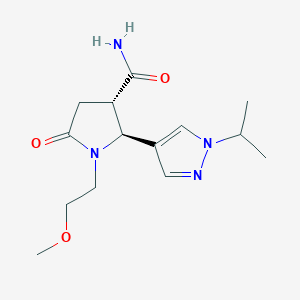
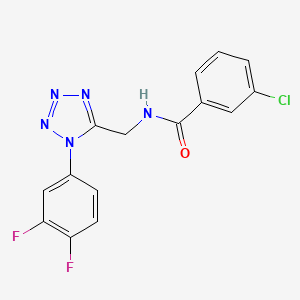
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)
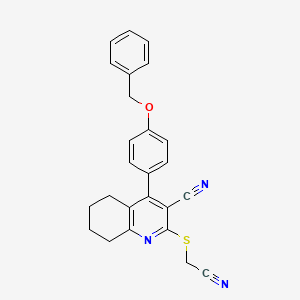
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide](/img/structure/B2846544.png)